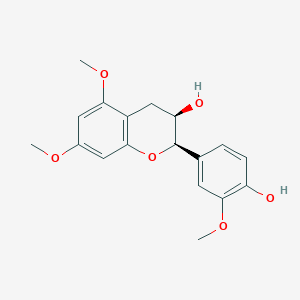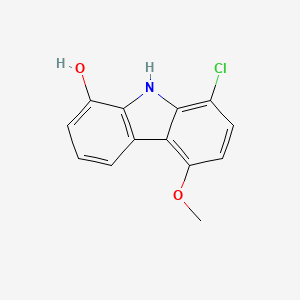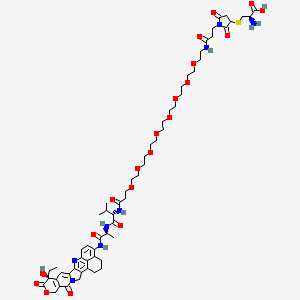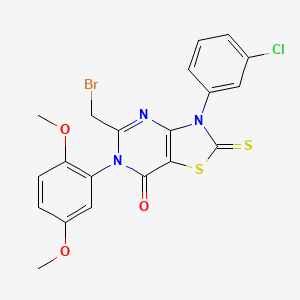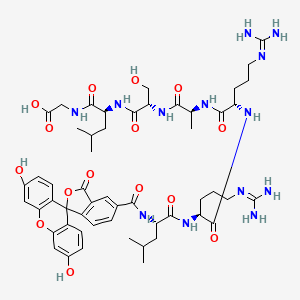
Kemptide, 5-FAM labeled
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kemptide, 5-FAM labeled, is a biologically active peptide. Kemptide itself is a phosphate acceptor peptide that serves as a synthetic substrate for protein kinase A (PKA) with a Michaelis constant (Km) of 16 μM . The 5-FAM label refers to the attachment of a fluorescent dye, 5-carboxyfluorescein, which allows for the visualization and tracking of the peptide in various biochemical assays .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Kemptide, 5-FAM labeled, involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The 5-FAM label is typically attached to the N-terminus of the peptide during the final stages of synthesis .
Industrial Production Methods
Industrial production of this compound, follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Kemptide, 5-FAM labeled, primarily undergoes phosphorylation reactions due to its role as a substrate for PKA. The phosphorylation occurs at the serine residue within the peptide sequence .
Common Reagents and Conditions
The phosphorylation reaction typically requires adenosine triphosphate (ATP) as a phosphate donor and PKA as the enzyme. The reaction is carried out in a buffered solution at physiological pH .
Major Products Formed
The major product formed from the phosphorylation of this compound, is the phosphorylated peptide, which can be detected and quantified using fluorescence due to the 5-FAM label .
Applications De Recherche Scientifique
Kemptide, 5-FAM labeled, has a wide range of applications in scientific research:
Chemistry: Used as a model substrate to study kinase activity and enzyme kinetics
Biology: Employed in cell signaling studies to investigate the role of PKA in various cellular processes
Medicine: Utilized in drug discovery and development to screen for potential kinase inhibitors
Industry: Applied in the development of diagnostic assays and biosensors
Mécanisme D'action
Kemptide, 5-FAM labeled, exerts its effects by serving as a substrate for PKA. The enzyme catalyzes the transfer of a phosphate group from ATP to the serine residue in the peptide sequence. This phosphorylation event can be monitored using the fluorescence emitted by the 5-FAM label . The molecular target is the serine residue within the peptide, and the pathway involves the catalytic activity of PKA .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biotinylated Kemptide: Similar to 5-FAM labeled Kemptide but uses biotin as a label for detection via streptavidin-based methods
Unlabeled Kemptide: The basic form of Kemptide without any attached labels, used primarily for phosphorylation studies
Uniqueness
The uniqueness of Kemptide, 5-FAM labeled, lies in its fluorescent label, which allows for real-time monitoring of phosphorylation events. This feature makes it particularly valuable in high-throughput screening assays and live-cell imaging studies .
Propriétés
Formule moléculaire |
C53H71N13O15 |
|---|---|
Poids moléculaire |
1130.2 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-4-methylpentanoyl]amino]pentanoyl]amino]pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C53H71N13O15/c1-25(2)18-37(45(74)60-23-42(70)71)65-49(78)39(24-67)66-43(72)27(5)61-46(75)35(8-6-16-58-51(54)55)62-47(76)36(9-7-17-59-52(56)57)63-48(77)38(19-26(3)4)64-44(73)28-10-13-32-31(20-28)50(79)81-53(32)33-14-11-29(68)21-40(33)80-41-22-30(69)12-15-34(41)53/h10-15,20-22,25-27,35-39,67-69H,6-9,16-19,23-24H2,1-5H3,(H,60,74)(H,61,75)(H,62,76)(H,63,77)(H,64,73)(H,65,78)(H,66,72)(H,70,71)(H4,54,55,58)(H4,56,57,59)/t27-,35-,36-,37-,38-,39-/m0/s1 |
Clé InChI |
ADSCALGISMOADG-OGAWKEOBSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


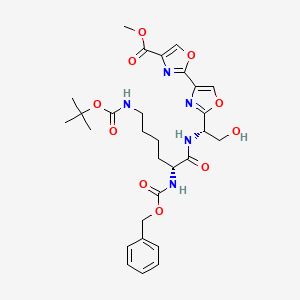
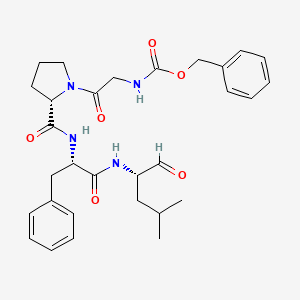
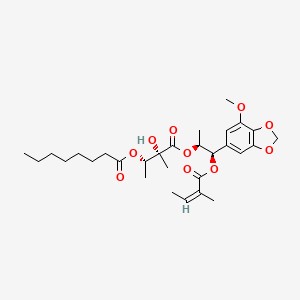
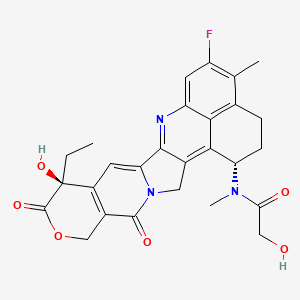
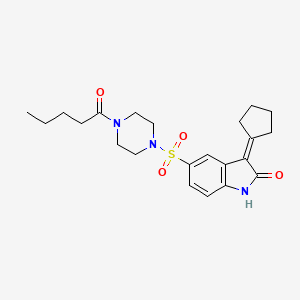
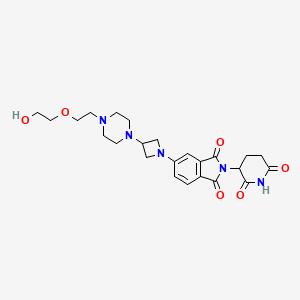
![N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12375868.png)


